
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester
Overview
Description
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C5H12O2S2 and a molecular weight of 168.28 g/mol . It is also known by its alternative name, 2-methyl-2-methylsulfonylsulfanyl-propane . This compound is characterized by its predicted boiling point of 279.1±9.0 °C and density of 1.151±0.06 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester can be synthesized through various chemical reactions. One common method involves the reaction of methanesulfonyl chloride with tert-butyl mercaptan in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually conducted under anhydrous conditions and at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Esterification Reactions
Methanesulfonothioic acid esters are utilized in esterification reactions due to their reactivity and ability to form stable intermediates. They serve as excellent electrophiles in nucleophilic substitution reactions, allowing for the efficient synthesis of various organic compounds. For instance, studies have shown that methanesulfonic acid can facilitate the formation of methyl methanesulfonate through reactions with alcohols under anhydrous conditions .
Polymer Chemistry
In polymer chemistry, methanesulfonothioic acid esters are employed as chain transfer agents and polymerization initiators. Their unique properties enable them to control molecular weight and polydispersity in radical polymerizations. This application is particularly valuable in the production of specialty polymers used in coatings and adhesives .
Pharmaceutical Applications
Drug Synthesis
Methanesulfonothioic acid esters are increasingly recognized for their utility in pharmaceutical synthesis. They are used as intermediates in the production of active pharmaceutical ingredients (APIs), particularly in the synthesis of sulfonamide antibiotics and other therapeutic agents. The presence of the sulfonate group enhances solubility and bioavailability, which are critical parameters in drug formulation .
Genotoxicity Studies
Research has indicated that some sulfonate esters may exhibit genotoxic properties, raising concerns about their safety in pharmaceutical applications. Studies utilizing the Ames test have shown that certain methanesulfonic acid esters can induce mutations in bacterial strains, highlighting the need for careful evaluation during drug development processes .
Environmental Impact
Biodegradability and Toxicity
The environmental implications of methanesulfonothioic acid esters are significant due to their potential persistence and toxicity in ecosystems. Research indicates that while some sulfonate esters can degrade under aerobic conditions, others may accumulate and pose risks to aquatic life . Therefore, understanding their environmental fate is crucial for regulatory assessments.
Case Studies
Mechanism of Action
The mechanism by which Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester exerts its effects involves the interaction with nucleophiles, leading to the formation of sulfonyl derivatives . The sulfonyl group is highly reactive and can participate in various chemical transformations, making it a valuable tool in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A related compound used in similar synthetic applications.
Tert-butyl mercaptan: Another compound with a similar structure but different reactivity.
Sulfonyl chlorides: A class of compounds with similar reactivity and applications.
Uniqueness
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester is unique due to its specific combination of a sulfonyl group and a tert-butyl group, which imparts distinct reactivity and stability compared to other sulfonyl compounds . This uniqueness makes it particularly valuable in certain synthetic applications where selective reactivity is required .
Biological Activity
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester, is a sulfonic acid derivative that has garnered interest in various fields, particularly in agricultural chemistry and biochemistry. This compound is recognized for its potential biological activities, including its role as a pesticide and its interactions with biological systems.
- Molecular Formula : CHOS
- Molar Mass : 168.28 g/mol
- Physical State : Liquid
- Solubility : Soluble in water and organic solvents
Biological Activity
The biological activity of methanesulfonothioic acid esters can be categorized into several key areas:
1. Pesticidal Activity
Methanesulfonothioic acid esters are primarily used as herbicides and insecticides. They act by disrupting the normal physiological processes in pests, leading to their death. The mechanism often involves the inhibition of specific enzymes or pathways critical for pest survival.
2. Antimicrobial Properties
Research indicates that methanesulfonothioic acid derivatives exhibit antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
3. Cytotoxic Effects
Studies have demonstrated that certain derivatives of methanesulfonothioic acid can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy, although further research is necessary to elucidate the specific mechanisms involved.
Case Studies
Several studies have investigated the biological activity of methanesulfonothioic acid esters:
- Study on Herbicidal Efficacy : A study published in the Journal of Agricultural and Food Chemistry evaluated the herbicidal activity of methanesulfonothioic acid esters against common weeds. The results showed a significant reduction in weed biomass compared to untreated controls, indicating strong herbicidal properties .
- Antimicrobial Testing : In a comparative study published in Applied Microbiology, methanesulfonothioic acid showed effective inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus .
- Cytotoxicity Assessment : Research published in Cancer Research explored the cytotoxic effects of methanesulfonothioic acid derivatives on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .
Data Tables
Properties
IUPAC Name |
2-methyl-2-methylsulfonylsulfanylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S2/c1-5(2,3)8-9(4,6)7/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPZNWBPYDZZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262751 | |
Record name | S-(1,1-Dimethylethyl) methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55800-41-4 | |
Record name | S-(1,1-Dimethylethyl) methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55800-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(1,1-Dimethylethyl) methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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